![molecular formula C11H15ClF3N B1525515 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1315366-77-8](/img/structure/B1525515.png)
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
Overview
Description
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N and its molecular weight is 253.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals . They often interact with various receptors and enzymes, altering their function .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common reaction pathway for compounds with a trifluoromethyl group . This process can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, including its bioavailability .
Result of Action
The presence of the trifluoromethyl group can lead to various effects at the molecular and cellular level, depending on the specific targets and pathways involved .
Biological Activity
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, is a compound that has garnered attention in pharmacology and medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Molecular Formula: C11H15ClF3N
- Molecular Weight: 253.69 g/mol
- Key Feature: The trifluoromethyl group enhances lipophilicity and biological activity, making it a significant modification in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes and interact with intracellular targets. This can lead to modulation of signaling pathways through receptor binding or enzyme inhibition.
Pharmacological Effects
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological effects. Specifically, Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has been investigated for:
- Ligand Binding: It shows promise as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.
- Neuroprotective Properties: Related compounds have been explored for their neuroprotective effects, suggesting a similar potential for this compound .
- Therapeutic Applications: There is ongoing research into its applications in treating conditions such as obesity and seizures, paralleling the historical use of similar compounds like Fenfluramine .
Case Studies
- Receptor Binding Studies:
- Neuroprotective Compound Synthesis:
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Lipophilicity | Biological Activity |
---|---|---|---|
This compound | C11H15ClF3N | High | Potential ligand for receptors |
Fenfluramine | C12H16F3N | High | Previously used for obesity treatment |
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine | C10H12F3N | Moderate | Building block in organic synthesis |
Scientific Research Applications
Pharmacological Applications
Bioisosteric Replacement
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is utilized as a bioisostere in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive substitute for other functional groups in drug molecules. This substitution can improve pharmacokinetic properties, such as absorption and distribution within biological systems.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a building block in the synthesis of various APIs. Its unique structural features allow for the modification of lead compounds to optimize their therapeutic efficacy. Techniques such as nucleophilic substitution are commonly employed to introduce the trifluoromethyl group into drug candidates.
Agrochemical Applications
Development of Pesticides
In agrochemistry, this compound is pivotal in synthesizing pyrazole derivatives used as pesticides. The compound's ability to modify biological activity makes it suitable for creating safer and more effective agrochemical products tailored for specific pest control.
Analytical Chemistry Applications
Reference Standard in HPLC
The compound is frequently used as a reference standard in high-performance liquid chromatography (HPLC) for quantifying analytes in complex matrices, such as food products. Its presence allows for accurate measurement of active ingredients, contributing to quality control and regulatory compliance in food safety.
Application Area | Methodology | Outcomes |
---|---|---|
Pharmacology | Bioisostere replacement | Enhanced pharmacokinetic properties |
Agrochemistry | Synthesis of pyrazole derivatives | Development of effective pesticides |
Analytical Chemistry | HPLC standard | Accurate quantification in food safety |
Chemical Biology Applications
Biological Probes
In chemical biology, this compound is employed to create chemical probes that interact selectively with proteins or nucleic acids. These probes facilitate the study of biological pathways and help elucidate the molecular mechanisms underlying various diseases.
Forensic Science Applications
Toxicological Analysis
The compound plays a significant role in forensic science, particularly in toxicological analyses related to drug screening. Its unique structural properties enable the development of analytical methods that enhance the detection and identification of drugs in biological samples.
Case Study 1: Pharmacokinetic Enhancement
A study demonstrated that replacing a methyl group with a trifluoromethyl group in a lead compound resulted in improved binding affinity to target receptors, leading to enhanced therapeutic effects. This finding underscores the importance of structural modifications facilitated by this compound.
Case Study 2: Pesticide Development
Research on pyrazole derivatives synthesized using this compound revealed significant improvements in pest control efficacy compared to traditional pesticides, highlighting its potential for developing safer agricultural chemicals.
Q & A
Q. Synthesis and Optimization
Basic Question: Q. How can the synthesis of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride be optimized for high purity and yield? Methodological Answer:
- Step 1 : Use a nucleophilic substitution or reductive amination route with 3-(trifluoromethyl)phenethyl bromide and ethylamine. Control reaction pH (6–7) to favor amine protonation and minimize side reactions .
- Step 2 : Employ ethanol or methanol as solvents to enhance solubility of intermediates and improve reaction kinetics .
- Step 3 : Purify the crude product via recrystallization using ethanol/water mixtures (1:3 ratio) to remove unreacted starting materials .
- Step 4 : Confirm purity (>98%) using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Question: Q. How can competing side reactions (e.g., over-alkylation or oxidation) during synthesis be systematically addressed? Methodological Answer:
- Approach 1 : Introduce protective groups (e.g., Boc) to the amine during alkylation, followed by acidic deprotection (HCl/dioxane) to minimize over-alkylation .
- Approach 2 : Use inert atmosphere (N₂/Ar) and low-temperature conditions (0–5°C) to suppress oxidation of the trifluoromethyl group .
- Approach 3 : Monitor reaction progress in real-time using FT-IR to detect carbonyl byproducts (e.g., ketones from oxidation) and adjust conditions dynamically .
Q. Structural and Stereochemical Characterization
Basic Question: Q. What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- Technique 1 : ¹H/¹³C NMR to verify ethylamine chain connectivity and trifluoromethylphenyl substitution (e.g., δ ~2.8 ppm for CH₂NH₂; δ ~125 ppm for CF₃ in ¹³C) .
- Technique 2 : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₄F₃N·HCl: 265.08) .
- Technique 3 : X-ray crystallography for unambiguous confirmation of salt formation (HCl coordination) and spatial arrangement .
Advanced Question: Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound? Methodological Answer:
- Method 1 : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (80:20) mobile phase to separate enantiomers .
- Method 2 : Synthesize diastereomeric derivatives using (R)- or (S)-Mosher’s acid chloride and analyze via ¹⁹F NMR for configuration assignment .
Q. Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:
- Assay 1 : Radioligand binding assays (e.g., with ³H-labeled ligands) to study affinity for serotonin or dopamine receptors, leveraging the fluorinated aromatic moiety for enhanced receptor interactions .
- Assay 2 : Enzymatic inhibition studies (e.g., monoamine oxidase) using UV-Vis spectroscopy to track substrate conversion (λ = 280 nm for benzaldehyde byproduct) .
Advanced Question: Q. How can contradictory data from receptor-binding assays (e.g., varying IC₅₀ values across studies) be resolved? Methodological Answer:
- Step 1 : Validate assay conditions (pH, temperature, buffer composition) to ensure consistency; e.g., Tris-HCl buffer (pH 7.4) mimics physiological conditions .
- Step 2 : Perform competitive binding experiments with positive controls (e.g., cinacalcet for calcium-sensing receptors) to calibrate results .
- Step 3 : Use molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions and identify steric/electronic mismatches .
Q. Stability and Safety Profiling
Basic Question: Q. What are the key stability considerations for long-term storage of this compound? Methodological Answer:
- Guideline 1 : Store as a lyophilized solid at -20°C in amber vials to prevent photodegradation of the trifluoromethyl group .
- Guideline 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., free amine or oxidized derivatives) .
Advanced Question: Q. How can thermal decomposition pathways be analyzed to improve handling safety? Methodological Answer:
- Method 1 : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., trifluoromethylbenzene at >200°C) .
- Method 2 : Use DFT calculations (e.g., Gaussian 09) to model bond dissociation energies and predict degradation hotspots (e.g., C-N bond cleavage) .
Q. Data Contradiction and Reproducibility
Basic Question: Q. How can researchers address discrepancies in reported solubility values across studies? Methodological Answer:
- Step 1 : Standardize solubility testing using the shake-flask method (24 hr equilibration in PBS pH 7.4 or DMSO) .
- Step 2 : Validate results via nephelometry to detect colloidal aggregates that may falsely reduce apparent solubility .
Advanced Question: Q. What strategies mitigate batch-to-batch variability in pharmacological assays? Methodological Answer:
Properties
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFADWBEQUKYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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